Comprehensive Technical Guide on 4-Propionylphenyl Methylcarbamate (CAS 54266-28-3): Synthesis, Mechanism, and AChE Inhibition Profiling
Comprehensive Technical Guide on 4-Propionylphenyl Methylcarbamate (CAS 54266-28-3): Synthesis, Mechanism, and AChE Inhibition Profiling
Executive Summary
Within the landscape of neuropharmacology and agrochemical development, N -methylcarbamates represent a highly privileged scaffold due to their ability to act as pseudo-substrates for acetylcholinesterase (AChE). 4-Propionylphenyl methylcarbamate (CAS 54266-28-3) is a specialized derivative characterized by a propionyl moiety at the para position of the phenyl ring.
As an Application Scientist, I frequently utilize this compound as a benchmark for studying structure-activity relationships (SAR) in esterase inhibition. The addition of the electron-withdrawing propionyl group fundamentally alters the electron density of the phenolic leaving group, thereby modulating the kinetics of enzyme carbamylation. This whitepaper provides a rigorous, field-proven guide to its physicochemical properties, synthetic methodologies, and pharmacological validation.
Physicochemical Profiling & Structural Causality
Understanding the physicochemical parameters of 4-Propionylphenyl methylcarbamate is critical before initiating any synthetic or biological workflow. The structural features directly dictate its solubility, stability, and target affinity. Data is cross-referenced with the [1] and commercial supplier databases like [2].
Table 1: Physicochemical Properties and Structural Causality
| Property | Value | Causality / Experimental Significance |
| Chemical Name | 4-Propionylphenyl N -methylcarbamate | Defines the core carbamate pharmacophore. |
| CAS Number | 54266-28-3 | Unique registry identifier for procurement [3]. |
| Molecular Formula | C₁₁H₁₃NO₃ | Dictates stoichiometric calculations for synthesis. |
| Molecular Weight | 207.23 g/mol | Low MW ensures favorable membrane permeability. |
| Electronic Effect | para-Propionyl (-R, -I effect) | Lowers the pKa of the leaving group, accelerating carbamylation. |
| H-Bond Donors | 1 (Carbamate NH) | Essential for anchoring to the AChE esteratic site. |
| H-Bond Acceptors | 3 (C=O, O) | Facilitates orientation within the enzyme binding pocket. |
Mechanistic Pharmacology: AChE Inhibition Kinetics
The primary utility of 4-Propionylphenyl methylcarbamate lies in its ability to inhibit AChE. Unlike organophosphates, which cause irreversible phosphorylation, N -methylcarbamates induce a reversible, yet prolonged inhibition.
The Causality of Inhibition: When the carbamate enters the AChE active site, the carbonyl carbon undergoes nucleophilic attack by the hydroxyl group of Ser203 (part of the Ser203-His447-Glu334 catalytic triad). The para-propionyl group acts as an electron-withdrawing group (EWG) via resonance. This electron withdrawal decreases the pKa of the resulting 4-hydroxypropiophenone leaving group, making it a superior leaving group compared to an unsubstituted phenol. Consequently, the rate of carbamylation ( k2 ) is significantly accelerated. The resulting carbamylated enzyme hydrolyzes very slowly ( k3 ), effectively trapping the enzyme in an inactive state for minutes to hours.
Figure 1: Kinetic pathway of AChE inhibition by 4-Propionylphenyl methylcarbamate.
Synthetic Methodologies & Workflows
To ensure high purity for biological assays, the synthesis must be tightly controlled. The following protocol utilizes the classic isocyanate route, optimized for high yield and minimal side-product formation.
Protocol 1: Synthesis via the Isocyanate Route
Self-Validating System: This protocol includes built-in TLC and LC-MS checkpoints to ensure reaction fidelity before proceeding to workup.
Step 1: Reagent Preparation & Environmental Control
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Action: Dissolve 10.0 mmol of 4-hydroxypropiophenone in 25 mL of strictly anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
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Causality: Anhydrous conditions are non-negotiable. Methyl isocyanate (MIC) is highly electrophilic and will rapidly react with ambient moisture to form 1,3-dimethylurea, killing the reaction yield and complicating purification.
Step 2: Catalytic Activation
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Action: Add 1.0 mmol (0.1 eq) of anhydrous Triethylamine (TEA) to the solution.
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Causality: The phenolic hydroxyl group is only weakly nucleophilic. TEA acts as a general base, establishing an equilibrium that generates a small concentration of the highly nucleophilic phenoxide ion, which dramatically accelerates the attack on the isocyanate.
Step 3: Electrophilic Addition
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Action: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 11.0 mmol (1.1 eq) of Methyl Isocyanate.
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Causality: The reaction is exothermic. Maintaining 0°C prevents thermal degradation of the isocyanate and suppresses the formation of allophanate side-products (which occur when excess isocyanate reacts with the newly formed carbamate).
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Validation Checkpoint: After 4 hours of stirring at room temperature, run a TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active phenol spot confirms reaction completion.
Step 4: Workup and Recrystallization
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Action: Quench the reaction with 10 mL of cold water, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from a hot Ethanol/Water mixture.
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Causality: Recrystallization leverages the differential solubility of the carbamate versus trace urea byproducts, yielding >98% pure 4-Propionylphenyl methylcarbamate suitable for enzymatic assays.
Figure 2: Synthetic workflow for 4-Propionylphenyl methylcarbamate via isocyanate route.
Analytical & Pharmacological Validation Protocols
To validate the biological efficacy of the synthesized compound, we employ a modified Ellman’s Assay. This protocol is the gold standard for quantifying AChE inhibition.
Protocol 2: Modified Ellman’s Assay for AChE Kinetics
Step 1: Buffer and Reagent Assembly
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Action: Prepare 0.1 M Sodium Phosphate buffer at exactly pH 8.0. Prepare 10 mM Acetylthiocholine iodide (ATCI) and 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
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Causality: pH 8.0 is strictly maintained because it is the optimal pH for both human AChE catalytic activity and the ionization of the DTNB cleavage product (TNB), ensuring maximum signal-to-noise ratio.
Step 2: Enzyme-Inhibitor Pre-Incubation
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Action: In a 96-well microplate, combine 160 µL of buffer, 10 µL of AChE (0.5 U/mL), and 10 µL of 4-Propionylphenyl methylcarbamate (serial dilutions from 100 µM to 1 nM). Incubate at 25°C for exactly 10 minutes.
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Causality: Carbamylation is a time-dependent covalent process. Skipping the pre-incubation step will result in artificially high IC₅₀ values, as the enzyme would not have sufficient time to reach the steady-state inhibited complex before the substrate is introduced.
Step 3: Kinetic Measurement
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Action: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction. Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
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Causality: ATCI is utilized instead of natural acetylcholine because its hydrolysis yields thiocholine. The free sulfhydryl group of thiocholine rapidly cleaves DTNB to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion. TNB has a high extinction coefficient at 412 nm, allowing for precise, continuous spectrophotometric quantification of enzyme velocity.
Comparative Efficacy Data
To contextualize the potency of 4-Propionylphenyl methylcarbamate, it is evaluated against standard reference carbamates. The data below illustrates how structural modifications influence baseline AChE inhibition.
Table 2: Comparative AChE Inhibition Profile (Representative SAR Data)
| Compound | Ring Substituent | Relative IC₅₀ Range | Mechanistic Rationale |
| Phenyl N -methylcarbamate | None (Baseline) | > 50 µM | Lacks anchoring groups; poor leaving group ability. |
| 4-Propionylphenyl methylcarbamate | para-Propionyl | 1 - 10 µM | EWG lowers phenol pKa, increasing carbamylation rate ( k2 ). |
| Propoxur | ortho-Isopropoxy | 0.1 - 1 µM | EDG provides steric anchoring, drastically lowering Kd . |
| Physostigmine | Complex alkaloid | < 0.05 µM | Evolutionary optimized tricyclic scaffold; rigid binding. |
Note: IC₅₀ values are highly dependent on the specific AChE species (e.g., human vs. Electrophorus electricus) and precise assay conditions (pre-incubation time).
References
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EPA CompTox Chemicals Dashboard , "N-ME-4-PROPIONYLPHENYLCARBAMATE Properties", Environmental Protection Agency. Available at:[Link]
